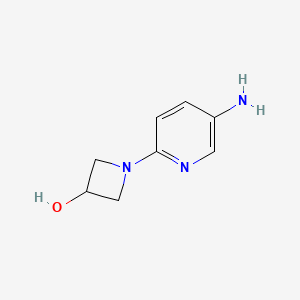

1-(5-Aminopyridin-2-yl)azetidin-3-ol

説明

1-(5-Aminopyridin-2-yl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a hydroxyl group at the 3-position and a 5-aminopyridin-2-yl group at the 1-position. This structure combines the rigidity of the azetidine ring with the aromatic and hydrogen-bonding capabilities of the aminopyridine moiety, making it a versatile intermediate in pharmaceutical and agrochemical research.

特性

分子式 |

C8H11N3O |

|---|---|

分子量 |

165.19 g/mol |

IUPAC名 |

1-(5-aminopyridin-2-yl)azetidin-3-ol |

InChI |

InChI=1S/C8H11N3O/c9-6-1-2-8(10-3-6)11-4-7(12)5-11/h1-3,7,12H,4-5,9H2 |

InChIキー |

LADJZGLLZFZXKV-UHFFFAOYSA-N |

正規SMILES |

C1C(CN1C2=NC=C(C=C2)N)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 1-(5-Aminopyridin-2-yl)azetidin-3-ol with key analogs, emphasizing structural differences, physicochemical properties, and research applications:

Key Findings from Comparative Analysis:

Impact of Substituents on Lipophilicity: The trifluoromethyl (-CF₃) group in 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol increases lipophilicity (logP ~1.8), enhancing blood-brain barrier penetration compared to the parent compound . Conversely, the carboxylate ester in 3-(5-Aminopyridin-2-yl)azetidine-1-carboxylate reduces lipophilicity, favoring renal excretion and reducing toxicity .

Synthetic Challenges :

- Nitro-to-amine reduction steps (e.g., in 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol ) show moderate yields (~29–73%), highlighting the difficulty of introducing functional groups without side reactions .

- Silane-protected intermediates (e.g., tert-butyldimethylsilyl ethers) are commonly used to stabilize hydroxyl groups during synthesis .

Biological Activity: Fluorinated derivatives (e.g., 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol) exhibit enhanced antimicrobial and antitumor activity due to fluorine’s electronegativity and bioavailability . Oxadiazole-containing analogs (e.g., the compound in ) show promise in kinase inhibition, with IC₅₀ values in the nanomolar range.

Research and Development Trends

- Pharmaceutical Applications : Derivatives of azetidin-3-ol are prioritized in drug discovery for their balanced ring strain (azetidine) and hydrogen-bonding capacity (pyridine/amine groups). For example, 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol is patented for use in solid pharmaceutical compositions targeting neurodegenerative diseases .

- Material Science : Azetidine rings are explored as crosslinkers in polymer chemistry due to their reactivity and compact structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。